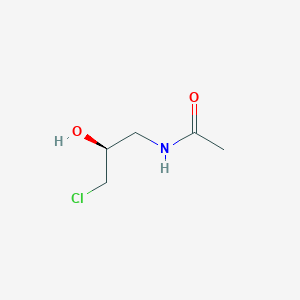
(S)-N-(3-Chloro-2-hydroxypropyl)acetamide
説明
-(S)-N-(3-Chloro-2-hydroxypropyl)acetamide, commonly referred to as CHPA, is a synthetic, organochlorine compound with a variety of applications in scientific research. CHPA is a chiral molecule, meaning it has a non-superimposable mirror image. It is synthesized in the laboratory from either 2-chloroacetamide or 3-chloro-2-hydroxypropionyl chloride and has been used in a variety of experiments and studies, including those related to the synthesis of pharmaceuticals, the development of new catalysts, and the study of enzyme-catalyzed reactions.
科学的研究の応用
Cationization of Cellulosic Fibers
This compound is utilized in the cationization of cellulosic fibers to improve their dyeability with acid dyes. The process involves overcoming the negative charges between cotton and acid dyes during the dyeing process without using any electrolyte. This modification is achieved via the pad-dry-cure method .
Antibacterial Finishing of Textiles
When combined with silver nanoparticles (AgNPs), (S)-N-(3-Chloro-2-hydroxypropyl)acetamide can be used to treat cotton fabrics, enhancing their antibacterial properties. This treatment is significant for producing textiles with improved hygiene qualities, which is especially beneficial in healthcare settings .
Surface Modification of Microcrystalline Cellulose
The compound is used to prepare surface-derivatized microcrystalline cellulose (MCC) particles. These particles can have either a strong positive or a strong negative zeta potential, which is crucial for investigating the effects of nanoporosity on the streaming potential of cellulosic fibers and their interactions with cationic polyelectrolytes .
Proteomics Research
In proteomics, (S)-N-(3-Chloro-2-hydroxypropyl)acetamide is used for the preparation of certain reagents and buffers. Its properties make it suitable for use in experiments that require precise control over the chemical environment of proteins .
Dyeing Performance Improvement
The compound is also used to enhance the dyeing performance of cotton fabrics. It works by facilitating a better interaction between the dye and the fabric, resulting in improved color strength and fastness properties .
Environmental Impact Studies
Research involving (S)-N-(3-Chloro-2-hydroxypropyl)acetamide includes environmental impact studies. These studies assess the toxicity and salinity impacts of the compound when used in textile processing, aiming to propose cleaner production methods .
Streamlining Fiber Production Processes
The application of this compound in fiber production streamlines the process by reducing the need for additional chemicals. This leads to a more efficient and environmentally friendly manufacturing process .
Investigative Tool in Fiber Science
Lastly, (S)-N-(3-Chloro-2-hydroxypropyl)acetamide serves as an investigative tool in fiber science. Researchers use it to study the fundamental properties of fibers and their interactions with various chemical treatments .
特性
IUPAC Name |
N-[(2S)-3-chloro-2-hydroxypropyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2/c1-4(8)7-3-5(9)2-6/h5,9H,2-3H2,1H3,(H,7,8)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJZCAOMAPZUFS-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455309 | |
| Record name | (S)-N-(3-Chloro-2-hydroxypropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-(3-Chloro-2-hydroxypropyl)acetamide | |
CAS RN |
224323-47-1 | |
| Record name | (S)-N-(3-Chloro-2-hydroxypropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



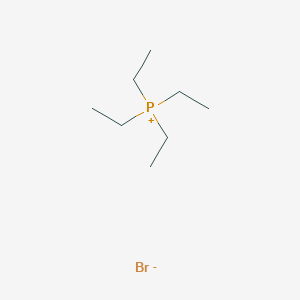
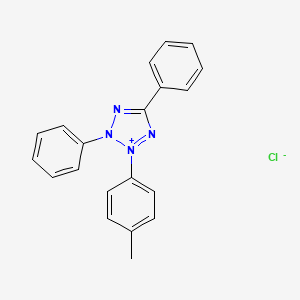

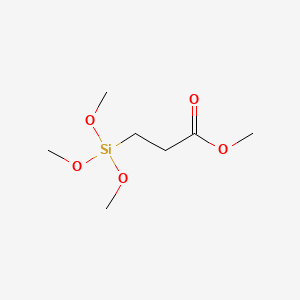
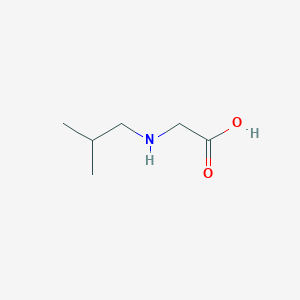


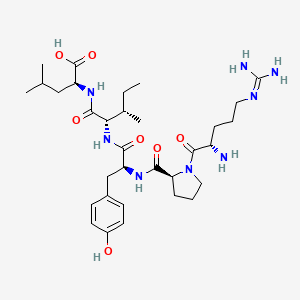

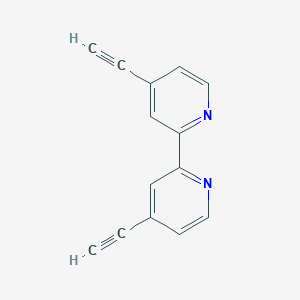
![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1588806.png)
